molecular formula C11H17N3O2S B6595178 Butyl 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate CAS No. 2006277-10-5

Butyl 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate

Cat. No.: B6595178
CAS No.: 2006277-10-5
M. Wt: 255.34 g/mol
InChI Key: KQPBZFOVYALJNN-UHFFFAOYSA-N
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Description

Butyl 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate, also known as 2-amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid butyl ester, is a useful research chemical . It has a molecular weight of 255.34 and a molecular formula of C11H17N3O2S .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting with 4-piperidone, new 5,6,7,8-tetrahydroimidazo[2′,1′:2,3]thiazolo[5,4-c]pyridines were synthesized . The amino group of 4-piperidone was first protected with a Boc group to give compound 2 which then was allowed to react with elemental sulfur and cyanamide in the presence of p-toluenesulfonic acid to form N-Boc-2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES: CCCCOC(=O)N1CCC2=C(C1)SC(=N2)N . The InChI representation is InChI=1S/C11H17N3O2S/c1-2-3-6-16-11(15)14-5-4-8-9(7-14)17-10(12)13-8/h2-7H2,1H3,(H2,12,13) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 255.34 . It has a topological polar surface area of 96.7, a rotatable bond count of 4, and an XLogP3 of 1.7 . The compound is canonicalized, with a covalently-bonded unit count of 1 .

Scientific Research Applications

Synthesis of Heterocycles

One significant application of the compound is in the synthesis of heterocycles. It serves as a starting material or intermediate in the creation of various pyridine-based heterocycles. For instance, El-Kashef et al. (2010) used a similar amino ester to synthesize different pyridothienopyrimidine derivatives, highlighting the compound's utility in constructing complex heterocyclic structures (El-Kashef et al., 2010).

Versatile Synthetic Approach

The compound is utilized in versatile synthetic approaches for creating fused Pyridothienopyrimidines and their derivatives. Ahmed et al. (2006) described using related compounds as starting materials to synthesize a range of thienopyridine derivatives, demonstrating the compound's flexibility in synthesis (Ahmed et al., 2006).

Preparation of Tetrahydrothiazolopyridine Derivatives

Haginoya et al. (2004) developed improved routes for preparing tetrahydrothiazolopyridine derivatives, illustrating the compound's significance in the efficient production of these derivatives (Haginoya et al., 2004).

Synthesis of Novel Polyfunctionalized Heterocycles

Hédou et al. (2014) explored the synthesis of novel polyfunctionalized heterocycles using a compound analogous to Butyl 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate. This research highlights its application in creating innovative molecular systems (Hédou et al., 2014).

Synthesis of Schiff Base Compounds

Çolak et al. (2021) demonstrated the synthesis of Schiff base compounds using a similar compound, indicating its role in the formation of these chemically significant structures (Çolak et al., 2021).

Synthesis of Triazolopyridine Amide Derivatives

Brodbeck et al. (2003) described the synthesis of triazolopyridine amide derivatives, where a related compound played a crucial role in the synthetic process, showcasing its importance in the creation of complex organic molecules (Brodbeck et al., 2003).

Synthesis of Benzoxazoles and Thiazolopyridines

Choo et al. (2005) synthesized benzoxazoles and thiazolopyridines from compounds closely related to this compound, further showing its utility in creating diverse heterocyclic compounds (Choo et al., 2005).

Future Directions

The future directions for research on Butyl 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, there are reports that tetrahydropyridine derivatives alter the Hedgehog signaling pathway and thus significantly inhibit the growth of various cancers . This suggests potential therapeutic benefits of such compounds, warranting further investigation.

Properties

IUPAC Name

butyl 2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-2-3-6-16-11(15)14-5-4-8-9(7-14)17-10(12)13-8/h2-7H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPBZFOVYALJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)N1CCC2=C(C1)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301134362
Record name Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 2-amino-6,7-dihydro-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2006277-10-5
Record name Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 2-amino-6,7-dihydro-, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2006277-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 2-amino-6,7-dihydro-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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